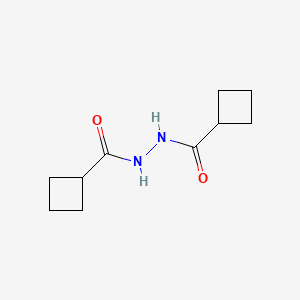

N,N-Bis(cyclobutanecarboxamide)

Vue d'ensemble

Description

“N,N-Bis(cyclobutanecarboxamide)” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25. It is a derivative of cyclobutanecarboxamide, which has a linear formula of C5H9NO .

Synthesis Analysis

The synthesis of cyclobutanecarboxamide derivatives has been reported in various studies . For instance, a study described the synthesis of N,N’-bis(p-hydroxybenzoyl) propanediamine and triethylenetetramine . Another study detailed the Hofmann rearrangement under mildly acidic conditions using [I,I-Bis (trifluoroacetoxy)]iodobenzene to produce cyclobutylamine hydrochloride from cyclobutanecarboxamide .Molecular Structure Analysis

The molecular structure of cyclobutanecarboxamide derivatives involves various types of bonds. For example, N,N-bis(propan-2-yl)cyclobutanecarboxamide contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving cyclobutanecarboxamide have been explored in several studies. One study reported a direct bis-arylation of cyclobutanecarboxamide via double C-H activation, which led to the formation of trisubstituted cyclobutane scaffolds .Physical and Chemical Properties Analysis

Cyclobutanecarboxamide has a molecular weight of 99.134 and a linear formula of C5H9NO . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, a boiling point of 254.7±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique

Synthèse pharmaceutique

Le N,N-Bis(cyclobutanecarboxamide) sert d’intermédiaire clé dans la synthèse de composés pharmaceutiques complexes. Son noyau cyclobutane rigide est souvent utilisé pour introduire une stabilité conformationnelle dans les molécules médicamenteuses, ce qui peut améliorer leur affinité de liaison et leur spécificité vis-à-vis des cibles biologiques. La synthèse diastéréosélective des échafaudages cyclobutane trisubstitués, facilitée par le N,N-Bis(cyclobutanecarboxamide), est cruciale pour le développement de médicaments avec des propriétés pharmacocinétiques améliorées .

Catalyse

Le fragment cyclobutane dans le N,N-Bis(cyclobutanecarboxamide) peut agir comme un ligand dans les systèmes catalytiques, en particulier dans les réactions catalysées par le palladium. Sa capacité à faciliter la double activation diastéréosélective C–H la rend précieuse pour synthétiser des composés avec une stéréochimie spécifique, ce qui est essentiel pour produire des substances énantiomériquement pures pour diverses applications chimiques .

Orientations Futures

The future directions in the research and application of cyclobutanecarboxamide and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential uses. The correction to a study on the direct bis-arylation of cyclobutanecarboxamide suggests ongoing efforts to refine the understanding of this compound .

Propriétés

IUPAC Name |

N'-(cyclobutanecarbonyl)cyclobutanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9(7-3-1-4-7)11-12-10(14)8-5-2-6-8/h7-8H,1-6H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVJYICHIPZNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NNC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001187881 | |

| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33582-69-3 | |

| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33582-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chloroanilino)-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655169.png)

![5-Amino-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655170.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trihydroxybenzamide](/img/structure/B1655175.png)

![4,6,8-Trimethyl-15-nitro-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655180.png)

![4,6,8,15-Tetramethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655181.png)